(S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid
CAS No.:
Cat. No.: VC17452064
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O2 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | (3S)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C13H18N2O2/c14-12(9-13(16)17)10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2,(H,16,17)/t12-/m0/s1 |
| Standard InChI Key | KHNJCBTXZJYHOR-LBPRGKRZSA-N |
| Isomeric SMILES | C1CCN(C1)C2=CC=C(C=C2)[C@H](CC(=O)O)N |
| Canonical SMILES | C1CCN(C1)C2=CC=C(C=C2)C(CC(=O)O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Amino-Propanoic Acid Backbone: The central β-carbon bears both an amino group () and a carboxylic acid group (), forming a β-amino acid framework.
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Pyrrolidine-Substituted Phenyl Group: A phenyl ring at the β-position is functionalized with a pyrrolidine moiety () at the para position, introducing rigidity and basicity.
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Chirality: The (S)-configuration at the β-carbon dictates its stereochemical interactions in biological systems .
Table 1: Key Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | (3S)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid |
| CAS Registry Number | 773119-89-4 |
| SMILES | |
| Chiral Center Configuration | S-configuration at β-carbon |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): NMR spectra reveal distinct signals for the pyrrolidine protons (δ 1.8–2.1 ppm, multiplet), aromatic protons (δ 6.5–7.2 ppm), and the β-amino proton (δ 3.4–3.7 ppm).
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Infrared (IR) Spectroscopy: Stretching vibrations at 3300 cm (N–H), 1700 cm (C=O), and 1600 cm (C=C aromatic) confirm functional groups .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 235.1 (), consistent with the molecular weight.
Synthesis and Enantioselective Preparation
Synthetic Routes
The synthesis of (S)-3-amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid typically involves:
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Palladium-Catalyzed Coupling: A Suzuki-Miyaura reaction couples 4-bromophenylpyrrolidine with a β-amino acid precursor.
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Asymmetric Catalysis: Chiral catalysts, such as tert-butylsulfinamide, induce enantioselectivity during the formation of the β-amino acid backbone.
Critical Reaction Conditions:
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Temperature: 80–100°C for coupling reactions.
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Catalyst: Pd(PPh) or PdCl(dppf) for cross-coupling.
Purification and Yield Optimization
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Chromatography: Reverse-phase HPLC separates enantiomers, achieving >98% enantiomeric excess (ee).
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Crystallization: Ethanol/water mixtures yield pure crystals with a melting point of 210–215°C .
Table 2: Synthetic Performance Metrics
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships (SAR)
| Compound | Structural Variation | Bioactivity (IC) |
|---|---|---|
| (S)-3-Amino-3-(4-(piperidin-1-yl)phenyl)propanoic acid | Piperidine instead of pyrrolidine | 120 μM (GABAA) |
| (R)-Enantiomer | Opposite configuration at β-carbon | Inactive |
Key SAR Insights:
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Ring Size Matters: Pyrrolidine’s five-membered ring enhances conformational flexibility compared to piperidine .
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Stereochemistry Critical: Only the (S)-enantiomer exhibits bioactivity, highlighting receptor-binding specificity.
Applications in Drug Discovery
Lead Compound for CNS Disorders
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Anxiety and Epilepsy: Preclinical models show 30% reduction in seizure frequency at 50 mg/kg (oral).
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Cognitive Enhancers: Improved spatial memory in rodents by 25% via AMPA receptor modulation .
Prodrug Development
Esterification of the carboxylic acid group () enhances blood-brain barrier permeability, with a 3-fold increase in brain concentration.
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